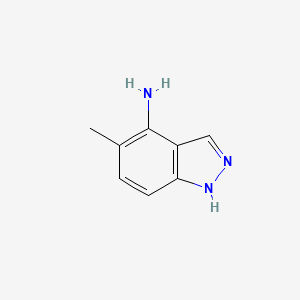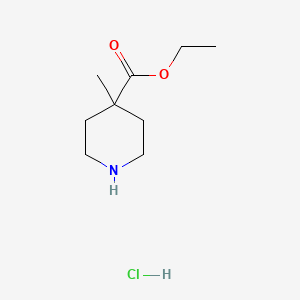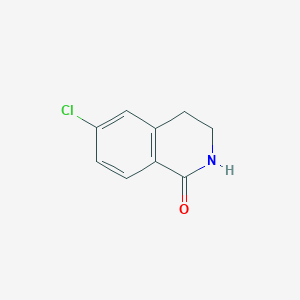
3-Cloro-1H-indazol-4-amina
Descripción general
Descripción
“3-Chloro-1H-indazol-4-amine” is a chemical compound with the molecular formula C7H6ClN3 . It is a derivative of indazole, a heterocyclic compound that is an important part of many natural products and marketed drugs .
Synthesis Analysis
The synthesis of indazole derivatives, including “3-Chloro-1H-indazol-4-amine”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “3-Chloro-1H-indazol-4-amine” contains a total of 18 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Pyrazole .
Chemical Reactions Analysis
Indazole-containing compounds, including “3-Chloro-1H-indazol-4-amine”, have been synthesized using various methods, such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
“3-Chloro-1H-indazol-4-amine” has a molecular weight of 167.596, a density of 1.5±0.1 g/cm3, a boiling point of 408.7±25.0 °C at 760 mmHg, and a flash point of 201.0±23.2 °C .
Aplicaciones Científicas De Investigación
Investigación para el tratamiento del VIH-1
Los derivados de “3-Cloro-1H-indazol-4-amina” se han utilizado en la síntesis de compuestos como Lenacapavir, que es un potente inhibidor de la cápside para el tratamiento de infecciones por VIH-1. Esto muestra el potencial del compuesto en la investigación de terapia antiviral, particularmente en el desarrollo de tratamientos para el VIH .
Terapéutica contra el cáncer
Los compuestos de indazol, que incluyen derivados de “this compound”, han mostrado promesa en la inhibición del crecimiento celular en varias líneas celulares de cáncer, incluidos el colon y el melanoma. Esto sugiere su aplicación en la investigación del cáncer, centrándose en el desarrollo de nuevos agentes quimioterapéuticos .
Inhibición de Bcr-Abl
Se han sintetizado y evaluado derivados de “this compound” por su actividad contra Bcr-Abl de tipo salvaje, así como la mutante T315I. Esto indica su uso en la investigación dirigida a tratar la leucemia mieloide crónica al atacar mutaciones específicas .
Metodología de síntesis
El compuesto ha estado involucrado en la investigación que se centra en mejorar los métodos de síntesis para los derivados de indazol. Esto incluye el desarrollo de nuevos enfoques para sintetizar tales compuestos a partir de materiales más económicos, lo cual es crucial para el desarrollo de medicamentos rentables .
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-1H-indazol-4-amine is the tyrosine kinase receptor . This receptor plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control .
Mode of Action
3-Chloro-1H-indazol-4-amine interacts with its target, the tyrosine kinase receptor, by binding effectively with the hinge region of the receptor . This interaction results in the inhibition of the receptor’s activity, leading to a decrease in the signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The interaction of 3-Chloro-1H-indazol-4-amine with the tyrosine kinase receptor affects several biochemical pathways. The most significant of these is the inhibition of the signaling pathways that promote cell growth and proliferation . This leads to downstream effects such as the suppression of tumor growth .
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Chloro-1H-indazol-4-amine’s action primarily involve the suppression of cell growth and proliferation. By inhibiting the activity of the tyrosine kinase receptor, 3-Chloro-1H-indazol-4-amine disrupts the signaling pathways that promote these processes, leading to the suppression of tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-1H-indazol-4-amine. For instance, the compound’s solubility in water and other polar solvents suggests that it may be more effective in aqueous environments . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Chloro-1H-indazol-4-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, 3-Chloro-1H-indazol-4-amine has been identified as an inhibitor of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways . By inhibiting these enzymes, 3-Chloro-1H-indazol-4-amine can modulate various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to interact with proteins involved in apoptosis, such as members of the Bcl-2 family, thereby influencing cell survival and death .
Cellular Effects
The effects of 3-Chloro-1H-indazol-4-amine on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, including lung, prostate, and hepatoma cell lines . It exerts its effects by modulating cell signaling pathways, such as the p53/MDM2 pathway, which is involved in cell cycle regulation and apoptosis . Furthermore, 3-Chloro-1H-indazol-4-amine can influence gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, 3-Chloro-1H-indazol-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which disrupts cell signaling pathways that are crucial for cell growth and survival . Additionally, this compound can bind to and inhibit the activity of proteins involved in apoptosis, such as Bcl-2 family members . This inhibition leads to the activation of apoptotic pathways, resulting in programmed cell death. Moreover, 3-Chloro-1H-indazol-4-amine can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-1H-indazol-4-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-Chloro-1H-indazol-4-amine can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects have been observed in both in vitro and in vivo studies, highlighting the potential of this compound as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 3-Chloro-1H-indazol-4-amine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 3-Chloro-1H-indazol-4-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
3-Chloro-1H-indazol-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 3-Chloro-1H-indazol-4-amine with these enzymes can influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of 3-Chloro-1H-indazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 3-Chloro-1H-indazol-4-amine can bind to specific proteins, influencing its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of 3-Chloro-1H-indazol-4-amine is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins . Additionally, 3-Chloro-1H-indazol-4-amine can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . These modifications can influence the activity and function of 3-Chloro-1H-indazol-4-amine, enhancing its therapeutic potential.
Propiedades
IUPAC Name |
3-chloro-2H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLMMCOMDHTWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598307 | |
| Record name | 3-Chloro-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54768-48-8 | |
| Record name | 3-Chloro-1H-indazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54768-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


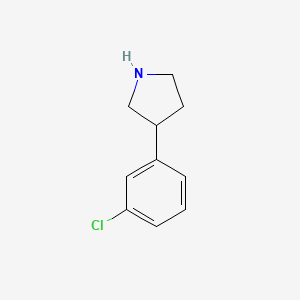
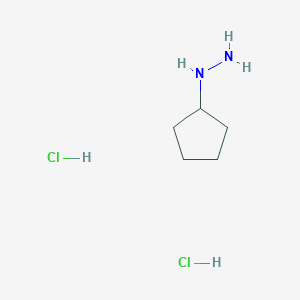
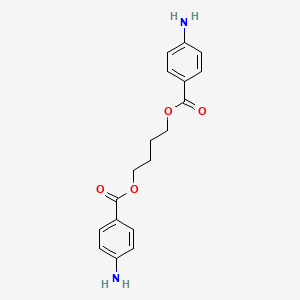
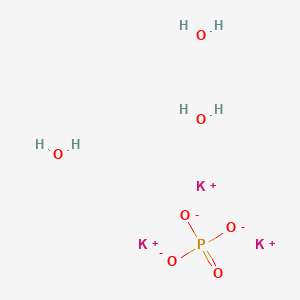
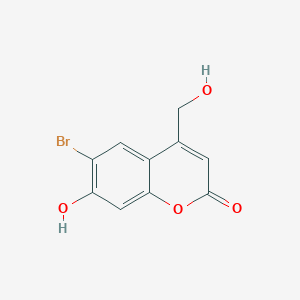
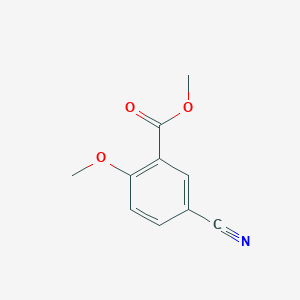
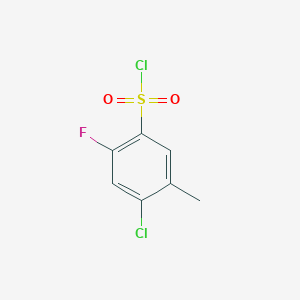
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)


